Technical Monograph: 3,6-Dimethyloctan-3-ol
Technical Monograph: 3,6-Dimethyloctan-3-ol
Structural Isomerism, Synthesis, and Physicochemical Characterization
Executive Summary & Chemical Identity[1]
3,6-Dimethyloctan-3-ol (CAS: 151-19-9) is a saturated tertiary alcohol belonging to the acyclic terpenoid class.[1] Often confused with its structural isomer Tetrahydrolinalool (3,7-dimethyloctan-3-ol), the 3,6-isomer exhibits distinct steric and physicochemical properties due to the internal positioning of the methyl substituent at the C6 position rather than the terminal C7.[1]
This guide provides a rigorous examination of the molecule's architecture, validated synthetic pathways, and analytical fingerprints, designed to support high-precision applications in fragrance chemistry, pharmaceutical intermediate synthesis, and lipophilic solvent design.[1]
Chemical Identification Data
| Parameter | Specification |
| IUPAC Name | 3,6-Dimethyloctan-3-ol |
| CAS Registry Number | 151-19-9 |
| Molecular Formula | C₁₀H₂₂O |
| Molecular Weight | 158.28 g/mol |
| SMILES | CCC(C)CCC(C)(CC)O |
| Chiral Centers | C3 and C6 (4 Stereoisomers possible) |
| Synonyms | Aprol 100; 3-Octanol, 3,6-dimethyl-; AR 1 |
Physicochemical Profile
The following data aggregates experimental values and high-confidence predictions. The tertiary hydroxyl group confers significant resistance to oxidation, while the aliphatic chain length ensures high lipophilicity.[1]
| Property | Value | Context/Conditions |
| Boiling Point | 202.2 °C | @ 760 mmHg (Standard Atmosphere) |
| Boiling Point (Reduced) | 98–99 °C | @ 9 mmHg |
| Density | 0.831 – 0.837 g/mL | @ 25 °C |
| Refractive Index ( | 1.434 – 1.440 | @ 20 °C |
| Flash Point | ~82 °C (180 °F) | TCC (Tag Closed Cup) |
| LogP (Octanol/Water) | 3.30 – 3.48 | Lipophilic; membrane permeable |
| Vapor Pressure | 0.072 mmHg | @ 25 °C (Estimated) |
| Solubility | ~188 mg/L (Water) | Soluble in Ethanol, Diethyl Phthalate |
Synthetic Methodology: The Grignard Route
While hydrogenation of specific unsaturated terpene analogs is possible, it often yields isomer mixtures.[1] For research-grade purity, the alkylation of a ketone precursor via Grignard reagent is the preferred route.[1] This method allows for precise control over the carbon skeleton construction.[1]
Retrosynthetic Analysis
The target molecule, 3,6-dimethyloctan-3-ol, can be disconnected at the C3 position.[1] The most logical precursors are 5-methyl-2-heptanone and Ethylmagnesium bromide .[1]
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Logic: The ethyl group adds to the carbonyl carbon (C2 of the heptanone), converting it to a tertiary alcohol (C3 of the final octane chain).[1]
Experimental Protocol (Bench Scale)
Reagents:
-
5-Methyl-2-heptanone (1.0 eq)[1]
-
Ethylmagnesium bromide (1.2 eq, 3.0 M in Diethyl Ether)[1]
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether[1]
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Quenching Agent: Saturated Ammonium Chloride (
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Workflow:
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Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet. Maintain a positive pressure of inert gas (
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Solvation: Charge the flask with anhydrous THF and cool to 0°C in an ice bath.
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Grignard Addition: Cannulate Ethylmagnesium bromide into the flask.
-
Substrate Addition: Add 5-methyl-2-heptanone dropwise over 30 minutes. The exotherm must be controlled to prevent solvent boiling.[1]
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2) or GC-FID.[1]
-
Quenching: Cool back to 0°C. Slowly add saturated aqueous
to hydrolyze the magnesium alkoxide intermediate. -
Workup: Separate the organic layer.[1] Extract the aqueous layer twice with diethyl ether.[1] Combine organics, wash with brine, and dry over anhydrous
. -
Purification: Concentrate under reduced pressure. Purify via fractional distillation under vacuum (approx. 10 mmHg) to isolate the product.
Reaction Pathway Visualization
Figure 1: Grignard synthesis pathway for 3,6-dimethyloctan-3-ol from ketone precursors.
Reactivity & Stability Profile
Understanding the tertiary alcohol functionality is crucial for formulation and derivatization.[1]
Steric Hindrance & Oxidation
The hydroxyl group at C3 is sterically hindered by the surrounding ethyl, methyl, and alkyl chains.[1]
-
Oxidation Resistance: Unlike primary or secondary alcohols, 3,6-dimethyloctan-3-ol cannot be oxidized to a ketone or aldehyde without breaking carbon-carbon bonds.[1] It is stable against mild oxidants (e.g., PCC, Jones reagent).[1]
-
Implication: Excellent stability in oxidative formulations (e.g., topical creams exposed to air).[1]
Dehydration (Zaitsev Elimination)
Under acidic conditions (e.g.,
-
Major Product: The double bond will form preferentially towards the most substituted carbons (Zaitsev's Rule), likely yielding isomers of 3,6-dimethyl-2-octene or 3,6-dimethyl-3-octene.[1]
Analytical Characterization
For verification of synthesis or quality control in raw materials, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard.[1]
Mass Fragmentation Pattern (EI, 70 eV)
Tertiary alcohols often do not show a strong molecular ion (
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Molecular Ion: m/z 158 (Weak or absent).[1]
-
Base Peak / Key Fragments:
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m/z 140 (
): Loss of water (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> ). This is a diagnostic peak for alcohols.[1] -
m/z 129 (
): Loss of the Ethyl group (alpha-cleavage).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
m/z 111 (
): Combined loss of water and ethyl group.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
m/z 73 (
): Alpha-cleavage fragment containing the oxygen.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
-
Analytical Workflow Diagram
Figure 2: GC-MS analytical workflow for identification and purity assessment.
Applications in Drug Development & Industry[1][2]
Pharmaceutical Excipient / Solvent
With a LogP of ~3.3, 3,6-dimethyloctan-3-ol serves as an effective co-solvent for lipophilic active pharmaceutical ingredients (APIs).[1] Its tertiary alcohol structure prevents it from reacting with electrophilic APIs, offering a chemically inert vehicle compared to primary alcohols.[1]
Fragrance & Olfactory Research
The molecule possesses a floral, fresh, and slightly woody odor profile.[1] It is used as a "blender" in perfumery to add volume and substantivity without dominating the top notes.[1] It is often used as a saturated stable analog to Linalool, providing similar olfactory notes but with superior stability in high-pH functional products (soaps, detergents).[1]
References
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 9027, 3,6-Dimethyloctan-3-ol.[1] Retrieved from [Link][1]
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The Good Scents Company (2023). 3,6-dimethyl-3-octanol Chemical Properties and Odor Description.[1] Retrieved from [Link][1]
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NIST Mass Spectrometry Data Center. 3,6-Dimethyloctan-3-ol Mass Spectrum.[1] NIST Chemistry WebBook, SRD 69.[1][2] Retrieved from [Link][1][2][3]
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European Chemicals Agency (ECHA). Registration Dossier: 3,6-dimethyloctan-3-ol.[1][4] EC Number 205-787-6.[1][4] Retrieved from [Link][1]
